molecular formula C8H6BrNO B14056007 5-Bromo-1h-indol-4-ol

5-Bromo-1h-indol-4-ol

Cat. No.: B14056007
M. Wt: 212.04 g/mol
InChI Key: JJYMDOATKNHCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1h-indol-4-ol can be achieved through various methods. One common approach involves the bromination of indole derivatives. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole structure . The bromination of the indole ring can then be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1h-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-1h-indol-4-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .

Biology: In biological research, this compound is used to study the role of indole derivatives in cellular processes. It has been investigated for its potential to modulate signaling pathways and gene expression .

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been explored for their anticancer, antiviral, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-1h-indol-4-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA replication and transcription processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1h-indol-4-ol is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, affecting the compound’s interaction with biological targets .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-bromo-1H-indol-4-ol

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h1-4,10-11H

InChI Key

JJYMDOATKNHCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.